6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzodiazole, a triazolopyrazine, and a carboxamide . These groups are often found in pharmaceuticals and could potentially exhibit a range of biological activities .
Molecular Structure Analysis
The molecule contains several nitrogen-containing rings, which are likely to contribute to its chemical properties and potential biological activity. The presence of the carboxamide group could also influence its behavior in biological systems .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the carboxamide could potentially undergo hydrolysis, and the nitrogen in the benzodiazole and triazolopyrazine rings might participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen-containing rings could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c1-10-9-24-15(17(26)19-10)14(21-22-24)16(25)18-8-7-13-20-11-5-3-4-6-12(11)23(13)2/h3-6,9H,7-8H2,1-2H3,(H,18,25)(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQJPIQZDSVKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCCC3=NC4=CC=CC=C4N3C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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